molecular formula C15H23N3O4 B11766056 Di-tert-butyl pyridine-3,5-diyldicarbamate

Di-tert-butyl pyridine-3,5-diyldicarbamate

Cat. No.: B11766056
M. Wt: 309.36 g/mol
InChI Key: AWJVWSPNCHWCIA-UHFFFAOYSA-N
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Description

Di-tert-butyl pyridine-3,5-diyldicarbamate is an organic compound with the molecular formula C15H23N3O4 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl pyridine-3,5-diyldicarbamate can be synthesized through a multi-step process. One common method involves the reaction of pyridine-3,5-dicarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may involve distillation, crystallization, or other separation techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl pyridine-3,5-diyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The carbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbamate groups.

    Substitution: New compounds with substituted functional groups replacing the carbamate groups.

Scientific Research Applications

Di-tert-butyl pyridine-3,5-diyldicarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of di-tert-butyl pyridine-3,5-diyldicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylpyridine: A related compound with tert-butyl groups at positions 2 and 6 of the pyridine ring.

    2,4,6-Tri-tert-butylpyridine: Another derivative with tert-butyl groups at positions 2, 4, and 6.

    Di-tert-butyl dicarbonate: A reagent used in the synthesis of carbamate derivatives.

Uniqueness

Di-tert-butyl pyridine-3,5-diyldicarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]carbamate

InChI

InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-7-11(9-16-8-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H,17,19)(H,18,20)

InChI Key

AWJVWSPNCHWCIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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